2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A acts as a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. Activation of PPARδ by this compound A leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the modulation of lipid metabolism, glucose metabolism, and inflammation. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to improved insulin sensitivity and glucose uptake. Additionally, this compound A has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is its selectivity for PPARδ, which reduces the potential for off-target effects. Additionally, this compound A has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of this compound A is its relatively low potency compared to other PPARδ agonists.
Future Directions
There are several future directions for research on 2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A, including its potential use in the treatment of metabolic disorders such as diabetes and obesity, as well as its use in the prevention and treatment of cancer and autoimmune diseases. Additionally, further studies are needed to investigate the potential side effects of this compound A and its long-term safety profile. Finally, the development of more potent analogs of this compound A could lead to the development of more effective drugs for the treatment of various diseases.
Synthesis Methods
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A is synthesized through a multi-step process involving the reaction of 2-bromo-2-methylpropionic acid with cyclopentylmagnesium bromide, followed by the reaction with 2-(difluoromethoxy)phenylsulfonyl chloride. The resulting compound is then subjected to hydrolysis to obtain this compound A.
Scientific Research Applications
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid A has been studied extensively in various scientific research applications, including cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and reduce inflammation in animal models. Additionally, this compound A has been found to modulate the immune system and reduce the severity of autoimmune diseases in animal models.
properties
IUPAC Name |
2-[(1R,3S)-3-[[2-(difluoromethoxy)phenyl]sulfonylamino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5S/c15-14(16)22-11-3-1-2-4-12(11)23(20,21)17-10-6-5-9(7-10)8-13(18)19/h1-4,9-10,14,17H,5-8H2,(H,18,19)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXANQHGCRSAU-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)O)NS(=O)(=O)C2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.